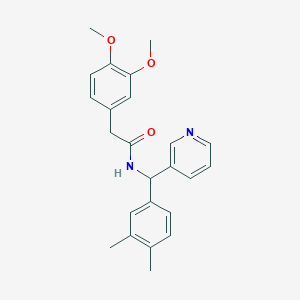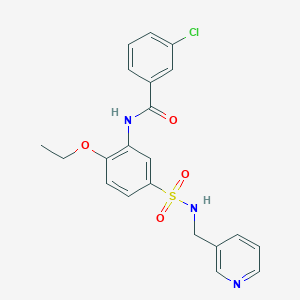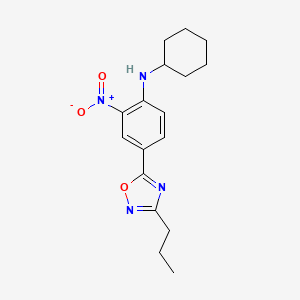
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of CYCLOPS is not yet fully understood, but it is thought to involve the inhibition of ROS production and the modulation of signaling pathways involved in inflammation and oxidative stress. CYCLOPS has also been shown to interact with a range of cellular targets, including proteins and nucleic acids, suggesting that it may have multiple modes of action.
Biochemical and Physiological Effects:
CYCLOPS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of ROS production, the modulation of signaling pathways involved in inflammation and oxidative stress, and the induction of apoptosis in cancer cells. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of CYCLOPS is its high sensitivity and specificity for detecting ROS in cells and tissues. CYCLOPS is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of CYCLOPS is its potential toxicity, which may limit its use in some experimental systems.
将来の方向性
There are several future directions for research involving CYCLOPS. One area of research involves the development of new synthetic methods for producing CYCLOPS with improved purity and yield. Another area of research involves the development of new applications for CYCLOPS, including its use as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of CYCLOPS and its potential interactions with cellular targets, which may provide new insights into its potential applications in scientific research.
合成法
There are several methods for synthesizing CYCLOPS, but one of the most commonly used methods involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine, followed by nitration and reduction of the resulting intermediate. This method has been shown to yield high purity CYCLOPS with good yields.
科学的研究の応用
CYCLOPS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CYCLOPS as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells and tissues. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-6-16-19-17(24-20-16)12-9-10-14(15(11-12)21(22)23)18-13-7-4-3-5-8-13/h9-11,13,18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMSNXSMHCINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

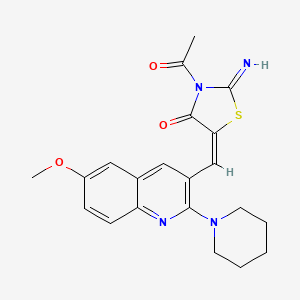

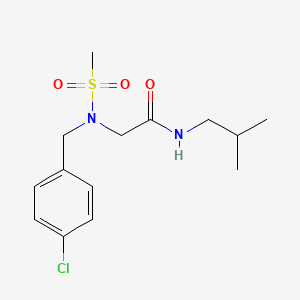
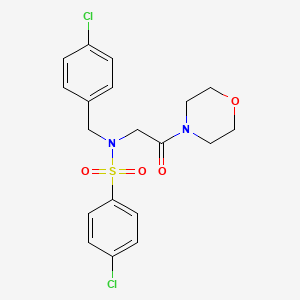
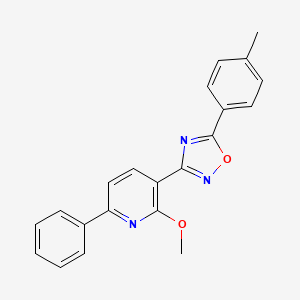
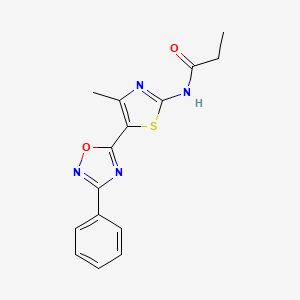
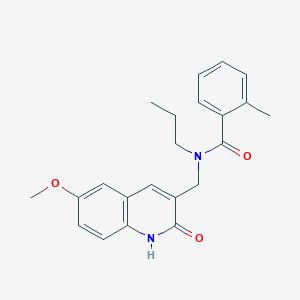

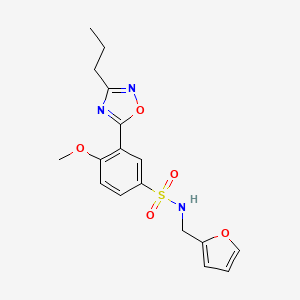
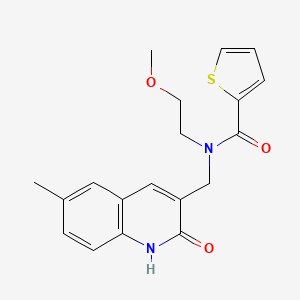
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
